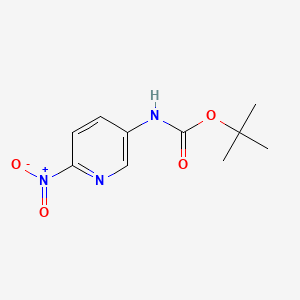

tert-Butyl (6-nitropyridin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

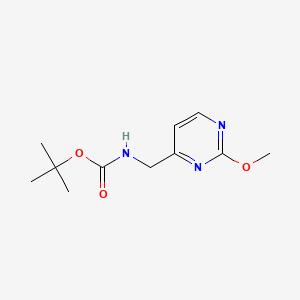

“tert-Butyl (6-nitropyridin-3-yl)carbamate” is a chemical compound with the CAS Number: 96721-84-5 . Its molecular weight is 239.23 and its IUPAC name is tert-butyl 6-nitro-3-pyridinylcarbamate .

Molecular Structure Analysis

The InChI code for “tert-Butyl (6-nitropyridin-3-yl)carbamate” is 1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-4-5-8(11-6-7)13(15)16/h4-6H,1-3H3,(H,12,14) . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (6-nitropyridin-3-yl)carbamate” include a molecular weight of 239.23 , and it is stored at refrigerated temperatures .

Scientific Research Applications

Synthesis of Heterocyclic Compounds : A synthetic route using 4-aminopyridine protected as alkyl carbamates, including t-butyl carbamates, has been investigated for the preparation of 6-substituted-imidazo[4,5-c]pyridin-2-ons. This process yields important heterocyclic compounds with potential applications in medicinal chemistry and material science (Bakke, Gautun, & Svensen, 2003).

Single-Molecule Magnets and Exchange Coupling : The synthesis of novel terbium(III)-radical complexes, such as terbium(III) complex with 2,2′-bipyridin-6-yl tert-butyl nitroxide, shows intriguing magnetic properties, including single-molecule magnet behavior with potential applications in quantum computing and magnetic storage devices (Kanetomo et al., 2015).

Metal-Radical Hybrid Magnetic Materials : Copper(II) and nickel(II) complexes with 2,2'-bipyridin-6-yl tert-butyl nitroxide exhibit strong ferromagnetic exchange couplings, suggesting potential applications in developing novel magnetic materials (Osanai et al., 2006).

Crystal Structures of Carbamate Derivatives : The study of crystal structures of tert-butyl carbamate derivatives has led to an understanding of molecular interactions such as hydrogen and halogen bonds, crucial for designing materials with specific properties (Baillargeon et al., 2017).

Anticancer Agents Synthesis : Research into the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which involve tert-butyl (6-nitropyridin-3-yl)carbamate, has led to potential anticancer agents. These compounds have shown effects on the proliferation and survival of cancer cells in vitro and in vivo (Temple et al., 1983).

Photocatalytic Reactions : The use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed amination of o-hydroxyarylenaminones has been demonstrated, opening new pathways for synthesizing a range of 3-aminochromones, which are valuable in medicinal chemistry (Wang et al., 2022).

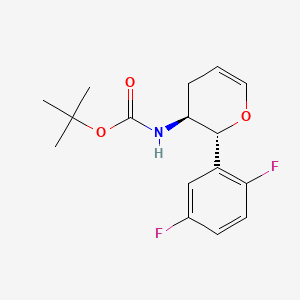

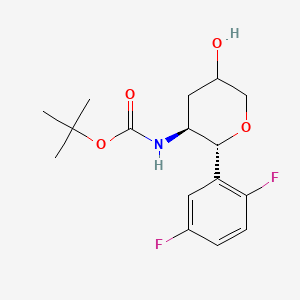

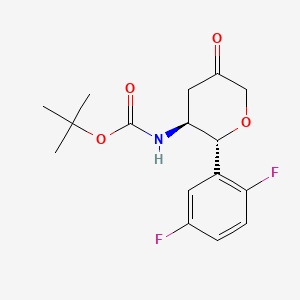

Synthesis of Natural Product Intermediates : It has been used in the synthesis of intermediates for natural products like jaspine B, which exhibits cytotoxic activity against various human carcinoma cell lines (Tang et al., 2014).

Microwave-Assisted Synthesis : A microwave-assisted approach for synthesizing novel nitrogen-containing scaffolds, including (5-nitropyridin-3-yl)alkyl carbamates, has been developed. This method is efficient for accessing novel molecular structures (Henry et al., 2009).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-(6-nitropyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-4-5-8(11-6-7)13(15)16/h4-6H,1-3H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPROTXGMELDXOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679895 |

Source

|

| Record name | tert-Butyl (6-nitropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (6-nitropyridin-3-yl)carbamate | |

CAS RN |

96721-84-5 |

Source

|

| Record name | tert-Butyl (6-nitropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2.5]octan-6-ylmethanol](/img/structure/B592091.png)

![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride](/img/structure/B592092.png)

![[(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B592095.png)